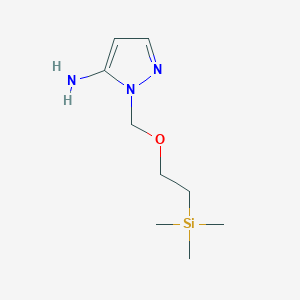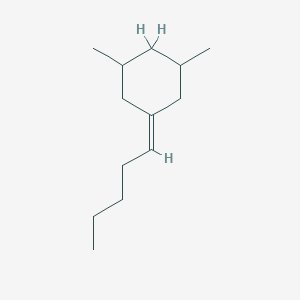
1,3-Dimethyl-5-pentylidenecyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane,1,3-dimethyl-5-pentylidene- is an organic compound with the molecular formula C13H24 It is a derivative of cyclohexane, where the hydrogen atoms at positions 1 and 3 are replaced by methyl groups, and the hydrogen atom at position 5 is replaced by a pentylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane,1,3-dimethyl-5-pentylidene- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of cyclohexane,1,3-dimethyl-5-pentylidene- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane,1,3-dimethyl-5-pentylidene- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylidene group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexane,1,3-dimethyl-5-pentylidene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of cyclohexane,1,3-dimethyl-5-pentylidene- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the molecular targets involved. For example, in biological systems, it may interact with proteins or nucleic acids, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane,1,3-dimethyl-5-pentylidene- can be compared with other similar compounds such as:
Cyclohexane,1,3-dimethyl-: Lacks the pentylidene group, resulting in different chemical and physical properties.
Cyclohexane,1,3-dimethyl-5-ethylidene-: Contains an ethylidene group instead of a pentylidene group, leading to variations in reactivity and applications.
Cyclohexane,1,3-dimethyl-5-propylidene-:
The uniqueness of cyclohexane,1,3-dimethyl-5-pentylidene- lies in its specific structural configuration, which imparts distinct properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
39546-83-3 |
|---|---|
Molekularformel |
C13H24 |
Molekulargewicht |
180.33 g/mol |
IUPAC-Name |
1,3-dimethyl-5-pentylidenecyclohexane |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-13-9-11(2)8-12(3)10-13/h7,11-12H,4-6,8-10H2,1-3H3 |
InChI-Schlüssel |
AKODMFVIZZJTGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C1CC(CC(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)
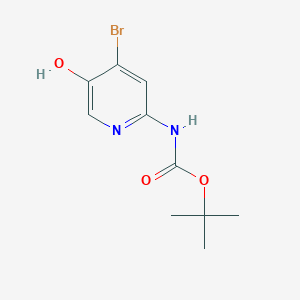
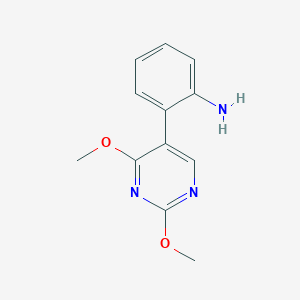
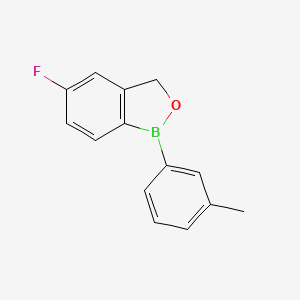
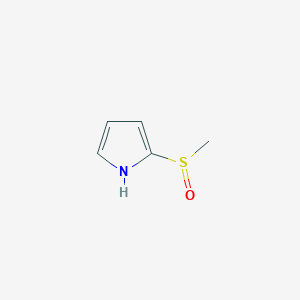
![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
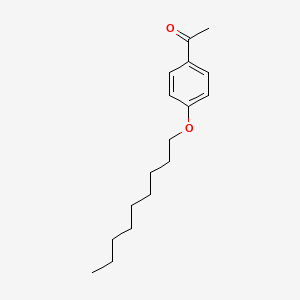

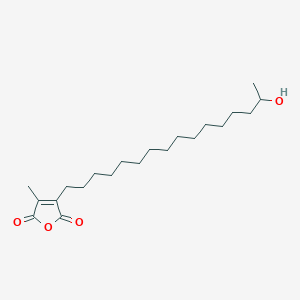
![6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987795.png)
